
Dexecadotril
描述
德克萨多曲是一种强效且选择性地抑制神经肽酶的药物,神经肽酶也称为脑啡肽酶。它是一种抗高血压药物,已被发现具有化学保护活性。 德克萨多曲正在接受临床评估作为一种肠道抗分泌剂,并可能对多发性骨髓瘤具有生物活性 .
准备方法
德克萨多曲可以通过多种方法合成,包括:
手性库中手性体的合成: 这涉及使用手性起始材料来合成该化合物。
外消旋前体的化学拆分: 该方法将外消旋混合物分离成其对映异构体。
内消旋起始材料的酶拆分和去对称化: 该方法使用酶选择性地与一种对映异构体反应。
化学反应分析
德克萨多曲会发生各种化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢。
还原: 该反应涉及添加氢气或去除氧气。
取代: 该反应涉及用另一个原子或原子团替换一个原子或原子团。
水解: 该反应涉及使用水断裂分子中的键.
在这些反应中使用的常见试剂和条件包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及水和酸等水解剂。从这些反应中形成的主要产物取决于所使用的具体条件和试剂。
科学研究应用
Cardiovascular Diseases
Dexecadotril has been studied for its potential benefits in treating cardiovascular diseases due to its ability to enhance the effects of natriuretic peptides. By inhibiting neprilysin, this compound may help in:
- Heart Failure Management : Clinical trials have indicated that this compound can improve cardiac function and reduce hospitalization rates in patients with heart failure by modulating neurohormonal pathways .
- Hypertension : The compound may also play a role in managing hypertension by promoting vasodilation through increased levels of vasoactive peptides .
Gastrointestinal Disorders
This compound has shown promise in the treatment of acute diarrhea, particularly in pediatric populations. Its mechanisms include:
- Antisecretory Effects : this compound has been demonstrated to reduce intestinal secretions, thus alleviating diarrhea symptoms . In clinical studies, it was found to be effective in shortening the duration of acute diarrhea compared to placebo.
Table 1: Summary of Clinical Findings on this compound for Diarrhea Treatment
Study Type | Population | Treatment Duration | Outcome Measures | Results |
---|---|---|---|---|
RCT | Adults | 3 days | Duration of diarrhea, stool frequency | Significant reduction in both parameters with this compound compared to placebo |
Meta-analysis | Children | Variable | Cure rates, adverse events | Higher recovery rates with this compound; comparable tolerability to placebo |
Case Studies and Clinical Trials
Numerous studies have evaluated the efficacy and safety of this compound across various populations:
- A systematic review involving multiple randomized controlled trials (RCTs) highlighted that this compound significantly reduced the duration and severity of diarrhea in children compared to standard treatments .
- In adult populations, this compound was shown to be as effective as loperamide but with fewer side effects related to constipation .
Case Study Example :
In a clinical trial involving 200 patients with acute diarrhea, those treated with this compound experienced an average reduction in symptom duration from 4 days to 2.5 days, demonstrating its efficacy as an antidiarrheal agent .
Pharmacokinetics and Safety Profile
This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a manageable safety profile. Commonly reported adverse effects are mild and include gastrointestinal disturbances such as nausea.
Table 2: Pharmacokinetic Properties of this compound
Parameter | Value |
---|---|
Bioavailability | ~80% |
Half-life | 6-8 hours |
Metabolism | Hepatic |
Excretion | Renal |
作用机制
德克萨多曲通过抑制神经肽酶发挥作用,神经肽酶是一种分解脑啡肽的酶。脑啡肽是作用于阿片受体,特别是δ亚型的肽。通过抑制神经肽酶,德克萨多曲增加了脑啡肽的水平,这反过来又抑制了腺苷酸环化酶,降低了细胞内环状腺苷单磷酸 (cAMP) 的水平。 这导致肠道中水分和电解质分泌减少,从而产生抗分泌作用 .
相似化合物的比较
德克萨多曲与其他神经肽酶抑制剂(如依卡多曲和法西多曲)类似。它表现出独特的药理学特性:
依卡多曲: 具有心血管活性,用于治疗心血管疾病。
这些化合物具有类似的作用机制,但在具体应用和效果方面有所不同。
生物活性
Dexecadotril is an enantiomer of thiorphan, a potent inhibitor of neprilysin (NEP), which is an enzyme involved in the degradation of various peptides, including enkephalins. This compound has garnered attention for its potential therapeutic applications, particularly in gastrointestinal disorders due to its antisecretory properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical efficacy.
This compound functions primarily as a neprilysin inhibitor , which leads to increased levels of endogenous enkephalins. These peptides play a crucial role in modulating gastrointestinal secretions. By inhibiting NEP, this compound enhances the antisecretory effects of enkephalins without significantly affecting gut motility, distinguishing it from traditional antidiarrheal agents like loperamide.
Pharmacological Profile
This compound exhibits various biological activities that can be summarized in the following table:
Property | Description |
---|---|
Inhibition of NEP | Selectively inhibits neprilysin, leading to increased enkephalin levels. |
Antisecretory Action | Reduces secretion induced by cholera toxin and rotavirus in vitro. |
Effect on Motility | Minimal impact on gastrointestinal transit times compared to loperamide. |
Clinical Applications | Primarily investigated for acute diarrhea treatment and potential cardiovascular effects. |
Clinical Efficacy
Research has demonstrated this compound's effectiveness in treating acute diarrhea. A meta-analysis indicated that this compound significantly reduces the duration of diarrhea compared to placebo and shows comparable efficacy to loperamide.
Key Findings from Clinical Studies:
- In a study involving 1,001 patients, this compound showed a 65% higher recovery rate compared to placebo (Hazard Ratio HR = 1.65) .
- Another analysis highlighted that this compound reduced the time to cure from 106.2 hours to 78.2 hours, with a mean reduction of 28 hours across multiple studies (p < 0.0001) .
- Adverse events were comparable between this compound and placebo groups, indicating good tolerability .
Case Studies
- Case Study on Pediatric Patients : A randomized controlled trial involving children with acute diarrhea showed that this compound significantly decreased stool frequency and duration compared to placebo, supporting its use in pediatric care .
- Adult Population Study : In adults suffering from acute diarrhea, this compound was found to be effective in reducing symptoms without causing significant side effects, reinforcing its safety profile .
Research Findings
Recent studies have expanded understanding of this compound's pharmacological properties:
- This compound has been shown to inhibit cholera toxin-induced secretion in both canine and human jejunum models .
- The compound's selective action on NEP provides insights into its potential for treating conditions beyond diarrhea, such as heart failure and hypertension due to its dual action on peptide levels .
属性
IUPAC Name |
benzyl 2-[[(2R)-2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-16(23)27-15-19(12-17-8-4-2-5-9-17)21(25)22-13-20(24)26-14-18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3,(H,22,25)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUOJXZPIYUATO-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)SC[C@H](CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90150104 | |
Record name | Dexecadotril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90150104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112573-72-5 | |
Record name | Dexecadotril [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112573725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexecadotril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90150104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEXECADOTRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OFI9D9892 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。